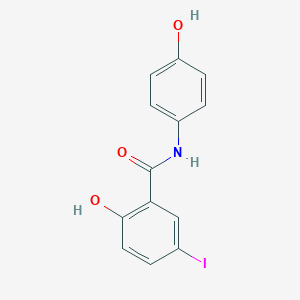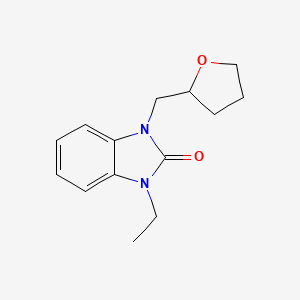
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(2-morpholin-4-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(2-morpholin-4-ylphenyl)acetamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is commonly referred to as FMIA and is a synthetic indole derivative.
Mécanisme D'action
The mechanism of action of FMIA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment.
Biochemical and Physiological Effects:
FMIA has been found to have a low toxicity profile and does not exhibit significant side effects in animal studies. It has been shown to have good oral bioavailability and is rapidly absorbed and distributed in the body. FMIA has also been found to exhibit good stability in various biological fluids, making it a promising candidate for further development as an anticancer drug.
Avantages Et Limitations Des Expériences En Laboratoire
FMIA has several advantages for lab experiments, including its high potency and selectivity against cancer cells, low toxicity, and good stability in biological fluids. However, its limitations include its high cost of synthesis and limited availability, which may hinder its widespread use in research.
Orientations Futures
There are several future directions for research on FMIA, including:
1. Further studies on its mechanism of action and potential targets in cancer cells.
2. Optimization of its chemical structure to improve its potency and selectivity against cancer cells.
3. Development of new formulations and delivery methods to improve its pharmacokinetic properties.
4. Evaluation of its efficacy in animal models of cancer and clinical trials.
5. Exploration of its potential applications in other diseases, such as neurodegenerative disorders and infectious diseases.
6. Investigation of its potential as a tool for chemical biology research, such as in the study of protein-protein interactions and signaling pathways.
In conclusion, FMIA is a promising compound with potential applications in various fields, particularly in cancer research. Further research is needed to fully understand its mechanism of action and potential as an anticancer drug.
Méthodes De Synthèse
FMIA can be synthesized using a multi-step process that involves the reaction of 5-fluoro-2-methylindole with 2-bromo-N-(4-morpholinyl)acetamide in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-bromo-4-(4-morpholinyl)phenylamine to obtain the final product.
Applications De Recherche Scientifique
FMIA has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. FMIA has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.
Propriétés
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(2-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-14-16(17-12-15(22)6-7-18(17)23-14)13-21(26)24-19-4-2-3-5-20(19)25-8-10-27-11-9-25/h2-7,12,23H,8-11,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCNRXHGSRQQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CC(=O)NC3=CC=CC=C3N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643357.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643364.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643367.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643381.png)
![1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643383.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643387.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643395.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643402.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643408.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643434.png)

![4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B6643457.png)

![1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B6643460.png)